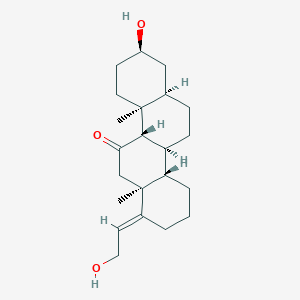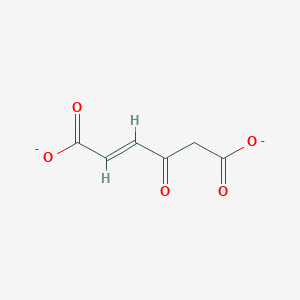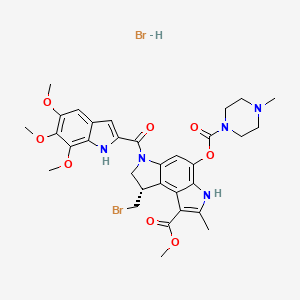
Epithienamycin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epithienamycin C is a member of carbapenems.
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis of Carbapenems
Epithienamycin C is related to carbapenems, a class of antibiotics. Research by Bodner et al. (2009) demonstrates an efficient synthesis of N-acetyl thienamycin (a carbapenem) through a catalytic asymmetric azetidinone-forming reaction. This method creates a template for synthesizing various carbapenems with controlled stereocenters, vital for their antibiotic efficacy.
Implications in Cancer Treatment
The Epithelial cell adhesion molecule (EpCAM), which Epithienamycin C could potentially target, is significant in cancer research. Patriarca et al. (2012) discuss EpCAM's role in tumorigenesis and metastasis, making it an attractive target for immunotherapeutic strategies. This molecule is predominantly expressed in epithelial tissues and epithelial-derived neoplasms, suggesting that compounds like Epithienamycin C could be relevant in targeted cancer therapies.
Potential in Antibacterial Research
Due to its structural relation to carbapenems, Epithienamycin C could be of interest in developing new antibacterial agents. The research by Wagner et al. (2005) on azithromycin's effects on Pseudomonas aeruginosa indicates the significance of macrolides in treating cystic fibrosis lung disease. This study highlights how novel antibiotics, potentially including Epithienamycin C derivatives, can impact clinical treatment strategies.
Application in Ophthalmology
Epithienamycin C might find application in ophthalmological treatments due to its relation to compounds like Mitomycin C. Studies like Chang (2004) show how Mitomycin C, a related compound, impacts corneal healing. These insights can guide the use of similar compounds in eye surgeries to reduce complications from scarring.
Role in Kidney Disease Research
Research on related compounds like Rapamycin, as shown in Tao et al. (2004), indicates potential applications for Epithienamycin C in treating polycystic kidney disease. The ability of these compounds to slow disease progression by reducing cell proliferation may offer insights into similar applications for Epithienamycin C.
Eigenschaften
CAS-Nummer |
63599-16-6 |
|---|---|
Produktname |
Epithienamycin C |
Molekularformel |
C13H18N2O5S |
Molekulargewicht |
314.36 g/mol |
IUPAC-Name |
(5R,6S)-3-(2-acetamidoethylsulfanyl)-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H18N2O5S/c1-6(16)10-8-5-9(21-4-3-14-7(2)17)11(13(19)20)15(8)12(10)18/h6,8,10,16H,3-5H2,1-2H3,(H,14,17)(H,19,20)/t6-,8+,10+/m0/s1 |
InChI-Schlüssel |
VUDXUIMGYZQRKK-SKWCMTHISA-N |
Isomerische SMILES |
C[C@@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)C)O |
SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)C)O |
Kanonische SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1S,15S,17R,18R,19S,20R)-6,18-dimethoxy-17-[oxo-(3,4,5-trimethoxyphenyl)methoxy]-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid methyl ester](/img/structure/B1247325.png)
![(E,2S,4R,8S)-8-[(2S,5R,7S,8R,9R)-7-hydroxy-2-[(2R,4S,5S,7R,9S,10R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2S,5S,6S)-5-methoxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B1247326.png)

![(E)-but-2-enedioic acid N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide dihydrate](/img/structure/B1247329.png)


![3-[(2R,3R,4R,5S,6R)-6-[[(2R,4R,5R)-5-amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-5-chloro-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1247335.png)


![4-cyano-N-(3-(4-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)piperazin-1-yl)propyl)-N-(pyridin-2-yl)benzamide hydrochloride](/img/structure/B1247340.png)


![5,7-dihydroxy-1-methoxycarbonyl-6-oxo-6H-anthra[1,9-bc]thiophene](/img/structure/B1247344.png)